6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles. This reaction can lead to the formation of two regioisomers: 7-aroyl-6-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines and 7-acetyl-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for larger production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the triazole and thiadiazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity profile .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Another heterocyclic compound with similar structural features and pharmacological activities.
1,2,4-triazolo[5,1-b][1,3,5]thiadiazine: A structural isomer with different biological properties.
1,2,4-triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with unique applications.
Uniqueness
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific fusion of triazole and thiadiazine rings, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in drug design and development .
Properties
Molecular Formula |
C5H6N4S |
---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
6-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C5H6N4S/c1-4-2-10-5-7-6-3-9(5)8-4/h2-3,8H,1H3 |
InChI Key |
LDZMLHALXRDROF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=NN=CN2N1 |
Origin of Product |
United States |
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